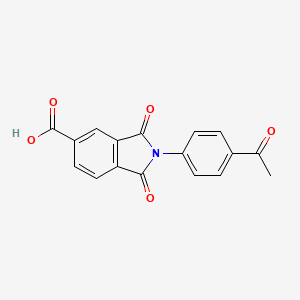

2-(4-Acetylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

説明

2-(4-Acetylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS: 300405-47-4) is a phthalimide derivative featuring a 1,3-dioxoisoindoline core substituted with a 4-acetylphenyl group at position 2 and a carboxylic acid moiety at position 3. Its molecular formula is C₁₇H₁₁NO₅, with a molecular weight of 309.28 g/mol . The compound is synthesized via condensation of phthalic anhydride with 4-ethoxyaniline in glacial acetic acid, followed by hydrolysis and purification . Key spectral data include IR absorption bands at 1736 cm⁻¹ (imide C=O), 1689 cm⁻¹ (ketone C=O), and 1384 cm⁻¹ (C-N imide) .

Structure

3D Structure

特性

IUPAC Name |

2-(4-acetylphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO5/c1-9(19)10-2-5-12(6-3-10)18-15(20)13-7-4-11(17(22)23)8-14(13)16(18)21/h2-8H,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZBKHKLOBBICZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves the reaction of 2-(4-acetylphenyl)isoindoline-1,3-dione with appropriate reagents under controlled conditions. One common method involves the use of thiosemicarbazide in ethanol with a few drops of concentrated hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

2-(4-Acetylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.

Substitution: The acetylphenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

科学的研究の応用

Chemistry

In the field of chemistry, 2-(4-acetylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid serves as a valuable building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various organic reactions, making it useful in synthetic chemistry.

Table 1: Synthetic Applications

| Application Type | Description |

|---|---|

| Building Block | Used in the synthesis of complex organic compounds |

| Reagent | Acts as a reagent in organic reactions |

| Intermediate | Serves as an intermediate in pharmaceutical synthesis |

Biological Activities

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that it may inhibit the growth of certain cancer cell lines, suggesting its utility in cancer therapy.

Case Study: Anticancer Activity

A study investigated the anticancer effects of various derivatives of isoindoline compounds, including this compound. The results demonstrated significant growth inhibition against several cancer cell lines, including breast and lung cancers, indicating its potential as a therapeutic agent .

Pharmaceutical Development

The compound is under investigation for its potential therapeutic applications in treating various diseases. Its ability to modulate enzyme activity positions it as a candidate for drug development.

Table 2: Pharmaceutical Applications

| Disease Target | Potential Application |

|---|---|

| Cancer | Anticancer agent targeting specific cell lines |

| Infectious Diseases | Antimicrobial properties under investigation |

| Enzyme Modulation | Potential to inhibit specific disease-related enzymes |

Industrial Applications

While specific industrial applications are not extensively documented, the compound may find use in developing new materials or as an intermediate in pharmaceutical and agrochemical synthesis. Its unique structure allows for modifications that could lead to novel compounds with enhanced properties.

Table 3: Industrial Applications

| Industry | Application |

|---|---|

| Pharmaceuticals | Intermediate for drug synthesis |

| Agrochemicals | Potential use in developing new pesticides or herbicides |

| Material Science | Development of new polymeric materials |

作用機序

The mechanism of action of 2-(4-Acetylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Structural and Physicochemical Properties

The table below compares the target compound with structurally related isoindoline derivatives:

Thermal and Spectroscopic Trends

- Thermal Stability : Ethoxyphenyl and dimethoxyphenyl analogs exhibit higher decomposition temperatures (>300°C) due to ether linkages .

- IR Spectroscopy : All compounds show imide C=O stretches near 1730–1740 cm⁻¹ . Acetyl and ketone groups in the target compound produce additional bands at 1689 cm⁻¹ .

- NMR Data : For 2-(4-carboxyphenyl)- analogs, ¹H NMR signals for aromatic protons appear at δ 7.8–8.2 ppm , while methoxy groups in dimethoxyphenyl derivatives resonate at δ 3.8 ppm .

生物活性

2-(4-Acetylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₆H₁₁NO₅

- Molecular Weight : 299.26 g/mol

This compound features a dioxoisoindoline core, which is known for its ability to interact with various biological targets.

Anticancer Properties

Research indicates that derivatives of 1,3-dioxoisoindoline compounds exhibit significant anticancer properties. For instance, a study demonstrated that similar isoindole derivatives inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for tumor growth and survival .

Heparanase Inhibition

A notable study highlighted the potential of dioxoisoindoline derivatives as heparanase inhibitors. These compounds showed potent inhibitory activity against heparanase with IC50 values in the range of 200-500 nM. Heparanase plays a critical role in tumor metastasis and angiogenesis, making these inhibitors promising candidates for cancer therapy .

Anti-inflammatory Effects

In addition to anticancer activity, some studies have reported anti-inflammatory effects associated with this compound class. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been observed, suggesting a potential application in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A recent study evaluated the effects of this compound on breast cancer cells (MCF-7). The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its mechanism of action through apoptosis induction .

Case Study 2: Heparanase Inhibition

Another research project focused on the compound's role as a heparanase inhibitor. In vitro assays showed that it effectively reduced heparanase activity in a dose-dependent manner, leading to decreased migration and invasion of cancer cells. This effect was attributed to the compound's ability to disrupt heparan sulfate interactions essential for tumor progression .

Research Findings

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-Acetylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, and how can reaction yields be optimized?

Answer:

The compound is typically synthesized via condensation reactions between diamine precursors and anhydrides. For example, trimellitic anhydride can react with acetyl-substituted diamines in acetic acid under reflux (12–72 hours), followed by HCl precipitation for purification . Key optimization parameters include:

- Molar Ratios : A 1:2 ratio of diamine to anhydride ensures complete imide ring formation.

- Solvent Choice : Acetic acid is preferred for its ability to dissolve both reactants and stabilize intermediates.

- Reaction Time : Extended reflux (e.g., 3–12 hours) improves cyclization efficiency.

Post-synthesis, yields can be enhanced by vacuum distillation of solvents and rigorous washing with water to remove unreacted monomers .

Basic: Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

Answer:

- FTIR : Confirm imide ring formation via peaks at ~1770 cm⁻¹ (C=O asymmetric stretch) and ~1720 cm⁻¹ (C=O symmetric stretch). Carboxylic acid groups show broad O–H stretches near 2500–3000 cm⁻¹ .

- ¹H/¹³C NMR : The acetylphenyl group is identified by aromatic protons (δ 7.6–8.5 ppm) and a carbonyl resonance at ~200 ppm. The isoindoline ring protons appear as distinct multiplets .

- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) and detect byproducts .

Basic: How is this compound utilized in the development of thermally stable polymers?

Answer:

The rigid isoindoline ring and acetylphenyl group contribute to low coefficients of thermal expansion (CTE) in poly(amide-imide) (PAI) films. Applications include:

- Synthesis of PAI Films : React with fluorinated diamines (e.g., m-TFPDA) to form high-Tg polymers (~300°C) via step-growth polymerization .

- Thermal Stability : TGA analysis shows decomposition onset >400°C, attributed to the aromatic backbone and hydrogen bonding between carboxylic acid and imide groups .

Advanced: How should researchers resolve contradictions in reported biological activities of derivatives (e.g., antiproliferative vs. kinase-inhibitory effects)?

Answer:

- Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines (e.g., HeLa, MCF-7) to establish concentration-dependent activity thresholds .

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of specific kinases (e.g., VEGFR-2, FGFR-1) in observed effects .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro, chloro) to the acetylphenyl moiety to enhance binding specificity .

Advanced: What computational strategies predict the binding interactions of this compound with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., PDB ID: 3VHE for VEGFR-2). Focus on hydrogen bonding with catalytic lysine (K868) and hydrophobic interactions with the DFG motif .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energies (MM-PBSA) to prioritize derivatives .

Advanced: What crystallographic techniques are employed to resolve structural ambiguities, and how do they inform material properties?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement, with Mo-Kα radiation (λ = 0.71073 Å) and direct methods for phase solving. Hydrogen atoms are added geometrically .

- Impact on Properties : Crystal packing analysis reveals π-π stacking between isoindoline rings, correlating with high thermal stability and anisotropic mechanical behavior in polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。